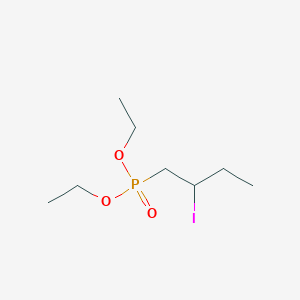
1-Diethoxyphosphoryl-2-iodo-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphoryl-2-iodo-butane is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diethoxyphosphoryl group and an iodine atom attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Diethoxyphosphoryl-2-iodo-butane can be synthesized through several methods. One common approach involves the reaction of 1-iodobutane with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the iodine atom by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Diethoxyphosphoryl-2-iodo-butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The diethoxyphosphoryl group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of butane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of new organophosphorus compounds with different functional groups.
Oxidation: Production of phosphonic acids or phosphonates.
Reduction: Generation of butane derivatives.
Scientific Research Applications
1-Diethoxyphosphoryl-2-iodo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diethoxyphosphoryl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-2-iodo-butane involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The diethoxyphosphoryl group can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
1-Iodobutane: A simple alkyl iodide used as an alkylating agent.
Diethyl phosphite: A phosphorus-containing compound used in organic synthesis.
1-Diethoxyphosphoryl-2-bromo-butane: A bromine analog of 1-Diethoxyphosphoryl-2-iodo-butane with similar reactivity.
Uniqueness
This compound is unique due to the combination of the diethoxyphosphoryl group and the iodine atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific investigation.
Properties
CAS No. |
183180-82-7 |
|---|---|
Molecular Formula |
C8H18IO3P |
Molecular Weight |
320.10 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-iodobutane |
InChI |
InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
QNDKYPNQNCBINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(=O)(OCC)OCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


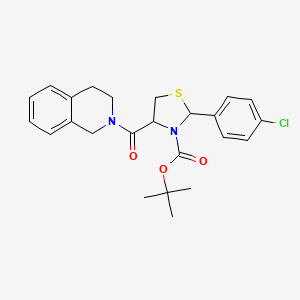
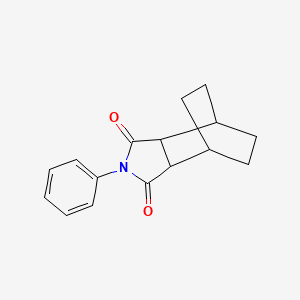
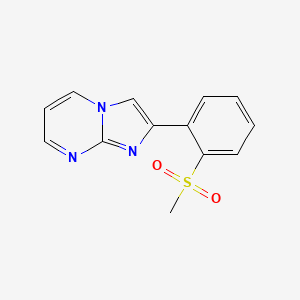
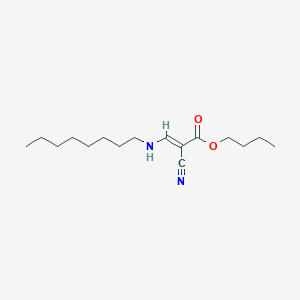
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
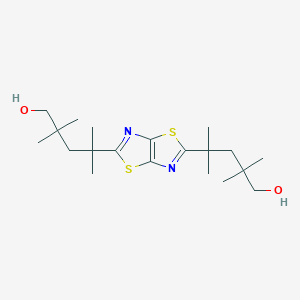

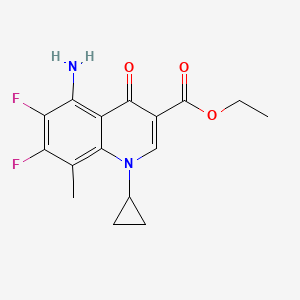
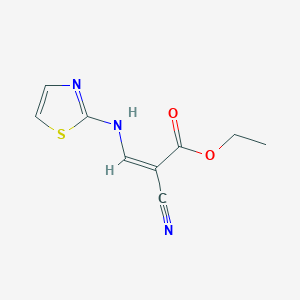
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)

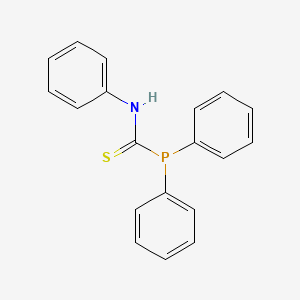
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
